tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate (TBB2MOP) is an organic compound with a wide range of applications in scientific research. This compound is a derivative of the pyrimidine family and has been found to be highly effective in a variety of laboratory experiments. It has been used in a variety of research applications, including drug discovery, molecular biology, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Molecular Docking Studies
- Synthesis and Molecular Interactions: The compound has been utilized in synthesizing various biologically active derivatives. For instance, N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives were synthesized, exhibiting antibacterial and anti-inflammatory activities. Molecular docking studies with these compounds showed promising interactions with S. aureus dihydropteroate synthetase (Chavan, Hosamani, Kulkarni & Joshi, 2018).
Development of Antimicrobial Agents
- Synthesis of Antimicrobial Compounds: The compound has been used as a starting material for synthesizing compounds with potential antimicrobial properties. An example includes the synthesis of various 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives from tert-butyl carbazate, displaying significant antimicrobial activity (Ghoneim & Mohamed, 2013).
Exploration in Organic Chemistry
- Reactivity and Compound Formation: The reactivity of tert-butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate has been explored in various organic synthesis reactions. For instance, its interaction with glycine esters has been studied, leading to the discovery of new derivatives and potential applications in creating biologically active compounds (Zinchenko, Muzychka, Biletskiy & Smolii, 2018).
Role in Synthesis of Aldol Products
- Use in Chelation-Controlled Additions: The compound has found application in the synthesis of aldol products, where it has been used as a reagent for highly stereoselective chelation-controlled additions. This has implications in the preparation of complex organic molecules, contributing to the field of synthetic organic chemistry (Gennari & Cozzi, 1988).
Utility in Preparing Novel Compounds
- Synthesis of New Chemical Entities: Research has demonstrated the use of tert-butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate in synthesizing new chemical entities. For instance, novel (pyrimidinyloxy)acetic acids and pyrimidineacetic acids have been synthesized, indicating the versatility of this compound in creating diverse chemical structures with potential biological activities (Ellingboe et al., 1990).
properties
IUPAC Name |
tert-butyl 2-(5-bromo-2-methylsulfanyl-6-oxopyrimidin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-8(15)6-14-9(16)7(12)5-13-10(14)18-4/h5H,6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXNZAUIORCEKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(=CN=C1SC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460687 |
Source
|
Record name | tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate | |
CAS RN |
308276-66-6 |
Source
|
Record name | tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.